molecular formula C6H17Cl2N3S B1662560 Dimaprit Dihydrochloride CAS No. 23256-33-9

Dimaprit Dihydrochloride

Cat. No. B1662560
CAS RN: 23256-33-9
M. Wt: 234.19 g/mol
InChI Key: DFWCPLGXFMSUCW-UHFFFAOYSA-N
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Patent
US04126670

Procedure details

3-(Dimethylamino)-1-chloropropane hydrochloride (79 g) in ethanol (300 ml) was added over a period of 5 mins to a mixture of thiourea (38 g) in ethanol (500 ml). The resultant mixture was boiled under reflux and ethanol (100 ml) was removed by distillation. Further quantities of 3-(dimethylamino)-1-chloropropane hydrochloride (8 g and 4 g) were added after 30 hrs and 54 hrs. refluxing. After the mixture had boiled under reflux for a total of 78 hours the solvent was removed by evaporation to give a moist solid which was filtered off and recrystallised from methanol/isopropanol to give the title product (92.9 g, 79%) m.p. 160.5°-161.5°.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][N:3]([CH3:8])[CH2:4][CH2:5][CH2:6][Cl:7].[NH2:9][C:10]([NH2:12])=[S:11]>C(O)C>[ClH:7].[ClH:1].[CH3:2][N:3]([CH3:8])[CH2:4][CH2:5][CH2:6][S:11][C:10](=[NH:9])[NH2:12] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
79 g
Type
reactant
Smiles
Cl.CN(CCCCl)C
Name
Quantity
38 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
ethanol (100 ml) was removed by distillation
ADDITION
Type
ADDITION
Details
Further quantities of 3-(dimethylamino)-1-chloropropane hydrochloride (8 g and 4 g) were added after 30 hrs and 54 hrs
Duration
54 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a total of 78 hours the solvent
Duration
78 h
CUSTOM
Type
CUSTOM
Details
was removed by evaporation
CUSTOM
Type
CUSTOM
Details
to give a moist solid which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol/isopropanol

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.CN(CCCSC(N)=N)C
Measurements
Type Value Analysis
AMOUNT: MASS 92.9 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.